molecular formula C7H12O3 B118780 Ethyl propionylacetate CAS No. 4949-44-4

Ethyl propionylacetate

Cat. No. B118780
Key on ui cas rn: 4949-44-4
M. Wt: 144.17 g/mol
InChI Key: UDRCONFHWYGWFI-UHFFFAOYSA-N
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Patent
US04273855

Procedure details

50 g of 4-(β-methoxyethoxy)-aniline in 76.5 ml of strong hydrochloric acid and 50 ml of water are diazotized at 0° C. by the dropwise addition of a solution of 22.8 g of sodium nitrite in 70 ml of water. The reaction mixture is stirred for 1 h whereupon 32 g of sodium acetate are added. Then a solution of 47.5 g of α-methylacetylacetic acid ethyl ester in 300 ml of ethanol is prepared, to which a solution of 21.6 g of potassium hydroxide in 30 ml of water is added dropwise at 0° C. Then successively 300 g of ice and the diazonium solution are added, whereupon the mixture is stirred for another 4 h. The mixture is shaken out with toluene, whereupon the toluene is evaporated. Yield: 77.5 g of a reddish brown oil, which is transformed without any further purification.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Three
Quantity
76.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
COCC[O:5][C:6]1[CH:12]=[CH:11][C:9](N)=[CH:8]C=1.N([O-])=[O:14].[Na+].[C:17]([O-])(=O)[CH3:18].[Na+].[OH-:22].[K+]>Cl.O.C(O)C.C1(C)C=CC=CC=1>[CH2:17]([O:22][C:6](=[O:5])[CH2:12][C:11](=[O:14])[CH2:9][CH3:8])[CH3:18] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
COCCOC1=CC=C(N)C=C1
Name
Quantity
22.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
76.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred for another 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
is added dropwise at 0° C
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
Yield: 77.5 g of a reddish brown oil, which is transformed without any further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.5 g
YIELD: CALCULATEDPERCENTYIELD 110.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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